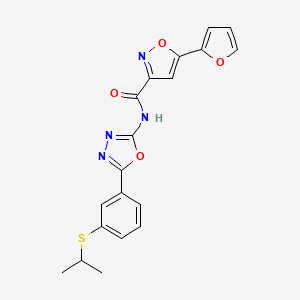

5-(furan-2-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a fused isoxazole-oxadiazole scaffold with a furan-2-yl substituent and an isopropylthio-modified phenyl group. The isoxazole (a five-membered ring with one oxygen and one nitrogen) and 1,3,4-oxadiazole (a five-membered ring with two nitrogen and one oxygen atom) moieties are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The amide linkage between the isoxazole and oxadiazole groups contributes to structural rigidity and hydrogen-bonding capacity, critical for target binding .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c1-11(2)28-13-6-3-5-12(9-13)18-21-22-19(26-18)20-17(24)14-10-16(27-23-14)15-7-4-8-25-15/h3-11H,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWJXEDRWCGJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.42 g/mol. Its structure incorporates an isoxazole ring, a furan moiety, and an oxadiazole unit, which are significant for its bioactive properties.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. The presence of functional groups such as furan and isoxazole suggests potential interactions with various biological targets.

1. Tyrosinase Inhibition

One of the highlighted activities of this compound is its potent inhibition of tyrosinase, an enzyme involved in melanin production. Studies have reported IC50 values of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity. This suggests that it could be a promising candidate for skin-whitening agents or treatments for hyperpigmentation.

2. Anti-inflammatory Activity

The oxadiazole moiety has been linked to anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a critical role in inflammatory processes. This mechanism positions the compound as a potential lead in developing new anti-inflammatory drugs.

3. Antimicrobial Properties

Preliminary studies suggest that 5-(furan-2-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide may exhibit antitubercular activity against resistant strains of Mycobacterium tuberculosis, indicating its potential use in combating drug-resistant infections.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Isoxazole ring with thiazole | Antitubercular |

| N-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]}isoxazole | Isoxazole and thiadiazole | Antimicrobial |

| 5-methyl-N-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]}isoxazole | Isoxazole and thiadiazole | Anti-inflammatory |

This table illustrates that while several compounds share structural features with 5-(furan-2-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide, its specific combination of functional groups may enhance its biological activity profile.

While detailed mechanisms specific to this compound remain under investigation, the presence of furan and isoxazole suggests possible interactions with various enzymes and receptors involved in inflammatory pathways. Further studies employing techniques such as molecular docking are essential to elucidate these interactions.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and broaden its application spectrum. For instance:

- Synthesis and Evaluation : A study synthesized derivatives based on the oxadiazole moiety and evaluated their biological activities against various pathogens . Some derivatives exhibited significant antifungal activity against Botrytis cinerea, suggesting potential agricultural applications.

- Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain derivatives maintained low toxicity while exhibiting high biological activity . This balance is crucial for developing safe therapeutic agents.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities , particularly in the following areas:

1. Anti-inflammatory Activity

- The oxadiazole moiety has been associated with inhibition of cyclooxygenase-2 enzymes, which are crucial in inflammatory processes. Compounds similar to this one have shown promise in reducing inflammation and may serve as leads for developing new anti-inflammatory drugs.

2. Antimicrobial Properties

- Preliminary studies suggest potential antimicrobial activity against resistant strains of Mycobacterium tuberculosis, indicating its promise as a candidate for further development in combating tuberculosis.

3. Enzyme Inhibition

- The compound has been evaluated for its inhibitory activity on mushroom tyrosinase, an enzyme involved in melanin production. One derivative showed potent inhibition with IC50 values of 0.0433 µM and 0.28 µM for different substrates.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Anti-inflammatory Agents

- A study demonstrated that derivatives of oxadiazole exhibited significant anti-inflammatory effects in animal models, suggesting that modifications to the structure can enhance efficacy.

Case Study 2: Antimycobacterial Activity

- Research focused on derivatives of isoxazole compounds showed promising results against Mycobacterium tuberculosis, indicating that structural variations can lead to improved activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

- Compound A : 3-Acetyl-2-(5-nitro-furan-2-yl)-5-(4-substituted-phenyl)-2,3-dihydro-1,3,4-oxadiazoline (from ):

- Key Differences :

- Replaces the isoxazole with a dihydro-oxadiazoline ring, reducing aromaticity and altering electronic properties.

Incorporates a nitro group on the furan ring, introducing strong electron-withdrawing effects absent in the target compound.

- Compound B: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (from ): Key Differences:

- Substitutes the isoxazole with a furopyridine core and introduces a trifluoroethylamino group.

- The 1,2,4-oxadiazole replaces the 1,3,4-oxadiazole, altering ring polarity and hydrogen-bonding patterns.

Physicochemical and Electronic Properties

Note: LogP values estimated using density-functional theory (DFT) methods as described in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?

- Methodological Answer : The synthesis of structurally related 1,3,4-oxadiazole and isoxazole derivatives typically involves cyclization reactions. For example, thiosemicarbazides treated with POCl₃ under reflux (90°C for 3 hours) yield oxadiazole cores . For the isoxazole fragment, furan-2-carboxylic acid hydrazide can serve as a precursor, as seen in analogous syntheses . Optimization might include adjusting stoichiometry, using aprotic solvents like DCM, and employing catalysts such as N,N'-diisopropylethylamine to enhance nucleophilic substitution efficiency . Purity validation via TLC (Merck Silica Gel 60 F254) and NMR (DMSO-d₆, 400 MHz) is critical .

Q. How can the compound’s structure be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (Varian Mercury 400 MHz) in DMSO-d₆ to identify key functional groups (e.g., furan protons at δ 6.2–7.4 ppm, oxadiazole carbons at ~160 ppm). Melting point analysis (uncorrected capillary method) and high-resolution mass spectrometry (HRMS) further validate molecular integrity. Cross-referencing with analogous compounds (e.g., N-(1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides) ensures consistency .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

- Methodological Answer : For anticancer screening, use cell viability assays (MTT or SRB) against standard lines like HeLa or MCF-6. Dose-response curves (1–100 µM) and IC₅₀ calculations are essential. For antimicrobial activity, microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are recommended. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) must be included .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s mechanism of action or stability?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR for anticancer activity) using PDB structures. DFT calculations (Gaussian 09) can optimize geometry and predict electronic properties (HOMO-LUMO gaps) to assess reactivity. Reaction path searches via quantum chemical methods (e.g., IRC analysis) may explain stability under varying pH or thermal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum content, incubation time). Standardize protocols using CLSI guidelines. Validate results with orthogonal assays (e.g., apoptosis via flow cytometry if MTT data is inconsistent). Cross-reference structural analogs (e.g., 5-methylisoxazole derivatives) to identify substituent-specific activity trends .

Q. How can the compound’s solubility and stability be enhanced for in vivo studies?

- Methodological Answer : Formulate as a nanoemulsion or cyclodextrin complex to improve aqueous solubility. Stability studies (HPLC monitoring under pH 1–9 and 25–40°C) identify degradation pathways (e.g., hydrolysis of the oxadiazole ring). Protect light-sensitive groups (e.g., furan) with amber glassware and antioxidants like BHT .

Q. What are the design principles for SAR studies targeting the isopropylthio-phenyl moiety?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., methylthio, trifluoromethyl) on the phenyl ring. Compare logP (HPLC-derived) and steric parameters (molecular volume via X-ray crystallography) to correlate hydrophobicity/steric bulk with activity. Use QSAR models (e.g., CoMFA) to predict optimal substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.